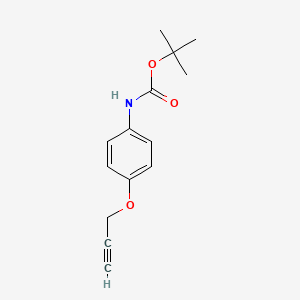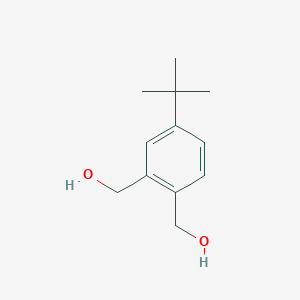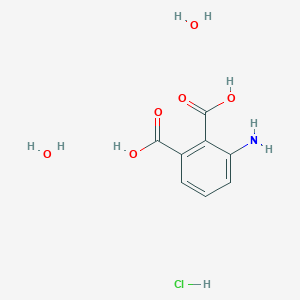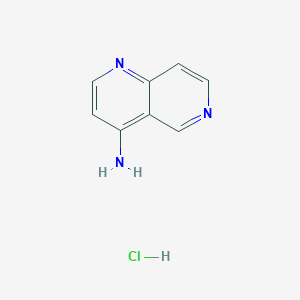
5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid” is likely to be an organic compound that contains a furan ring and an oxazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxazole is a five-membered ring containing two heteroatoms; one oxygen atom and one nitrogen atom.
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan and oxazole rings are commonly synthesized through various methods. For instance, furan compounds can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes . Oxazole rings can be synthesized through cyclodehydration of haloamidoximes or from α-haloketoximes .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, oxazole, and carboxylic acid functional groups. Furan rings can undergo electrophilic substitution reactions, while oxazole rings can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Synthesis of Nitrofurantoin Analogues
In recent research, furan and pyrazole scaffolds have been used to design and synthesize nitrofurantoin analogues. These analogues aim to enhance antibacterial activity and are synthesized through condensation reactions involving furan derivatives .
4. Manufacture and Use of Furan Platform Chemicals Furan derivatives serve as platform chemicals for various applications beyond fuels and plastics. They are directly available from biomass and play a role in the manufacture of secondary compounds like 2,5-furandicarboxylic acid, which faces challenges in large-scale production .
Bioprocesses for Chemical Production
Enzymes like flavoprotein oxidase hyroxymethylfurfuraldehyde oxidase (HMFO) utilize furan derivatives as substrates to produce chemicals such as 2,5-furandicarboxylic acid (FDCA) from related compounds like HMF alcohol and HMF .
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas . More research is needed to identify the specific targets of 5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid.
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They interact with their targets in a way that leads to changes beneficial for the treatment of various diseases . The exact interaction of 5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid with its targets needs further investigation.
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways due to their wide range of biological and pharmacological properties
Result of Action
Furan derivatives are known for their therapeutic efficacy in treating various diseases . The specific molecular and cellular effects of 5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid need further investigation.
Safety and Hazards
properties
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)5-4-9-13-7(5)6-2-1-3-12-6/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLFIDTDFTJOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264966 |
Source


|
| Record name | 4-Isoxazolecarboxylic acid, 5-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423032-14-7 |
Source


|
| Record name | 4-Isoxazolecarboxylic acid, 5-(2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)
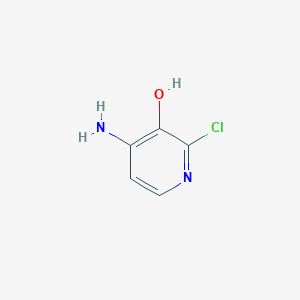
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)
